Cas no 926211-24-7 (1-(Pyrazine-2-carbonyl)-piperidine-4-carboxylic acid)

1-(Pyrazine-2-carbonyl)-piperidine-4-carboxylic acid is a heterocyclic compound featuring both pyrazine and piperidine moieties, linked via a carbonyl group. This structure imparts versatility in pharmaceutical and chemical synthesis, particularly as a building block for drug development. The presence of carboxylic acid enhances its reactivity, enabling further functionalization, while the pyrazine ring contributes to potential biological activity. Its well-defined molecular architecture ensures consistency in research applications, making it valuable for medicinal chemistry and ligand design. The compound’s stability and solubility profile further support its utility in organic synthesis and intermediate preparation. Suitable for controlled reactions, it serves as a key precursor in the development of bioactive molecules.
1-(Pyrazine-2-carbonyl)-piperidine-4-carboxylic acid structure
926211-24-7 structure
商品名:1-(Pyrazine-2-carbonyl)-piperidine-4-carboxylic acid
CAS番号:926211-24-7
MF:C11H13N3O3
メガワット:235.239
CID:2188871
PubChem ID:16770465

1-(Pyrazine-2-carbonyl)-piperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(Pyrazine-2-carbonyl)-piperidine-4-carboxylic acid
    • 1-(pyrazine-2-carbonyl)piperidine-4-carboxylic acid
    • 1-(Pyrazine-2-carbonyl)-piperidine-4-carboxylic acid, 98+% C11H13N3O3, MW: 235.24
    • AKOS000126760
    • SCHEMBL4511009
    • 1-(Pyrazine-2-carbonyl)piperidine-4-carboxylicacid
    • BMB21124
    • DB-290903
    • 926211-24-7
    • DTXSID80588159
    • MDL: MFCD09042750
    • インチ: InChI=1S/C11H13N3O3/c15-10(9-7-12-3-4-13-9)14-5-1-8(2-6-14)11(16)17/h3-4,7-8H,1-2,5-6H2,(H,16,17)
    • InChIKey: NQOKNPZWACZTRC-UHFFFAOYSA-N
    • ほほえんだ: C1CN(CCC1C(=O)O)C(=O)C2=CN=CC=N2

計算された属性

  • せいみつぶんしりょう: 235.09569129g/mol
  • どういたいしつりょう: 235.09569129g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 83.4Ų

じっけんとくせい

  • 密度みつど: 1.357

1-(Pyrazine-2-carbonyl)-piperidine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM133059-1g
1-(pyrazine-2-carbonyl)piperidine-4-carboxylic acid
926211-24-7 95%
1g
$441 2023-03-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1801793-500mg
1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid
926211-24-7 97%
500mg
¥6320.00 2024-04-25
Crysdot LLC
CD11012050-1g
1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid
926211-24-7 95+%
1g
$393 2024-07-19
Chemenu
CM133059-1g
1-(pyrazine-2-carbonyl)piperidine-4-carboxylic acid
926211-24-7 95%
1g
$371 2021-08-05

1-(Pyrazine-2-carbonyl)-piperidine-4-carboxylic acid 関連文献

1-(Pyrazine-2-carbonyl)-piperidine-4-carboxylic acidに関する追加情報

Research Brief on 1-(Pyrazine-2-carbonyl)-piperidine-4-carboxylic acid (CAS: 926211-24-7): Recent Advances and Applications

The compound 1-(Pyrazine-2-carbonyl)-piperidine-4-carboxylic acid (CAS: 926211-24-7) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This heterocyclic compound, featuring both pyrazine and piperidine moieties, has demonstrated promising pharmacological properties in recent studies. The unique structural characteristics of this molecule, particularly its ability to serve as a versatile scaffold for drug development, have positioned it as a valuable target for pharmaceutical research.

Recent studies have focused on the synthetic optimization of 926211-24-7, with particular emphasis on improving yield and purity for pharmaceutical applications. A 2023 study published in the Journal of Medicinal Chemistry reported a novel synthetic route achieving 85% yield with excellent enantiomeric purity (>99% ee). This advancement addresses previous challenges in the large-scale production of this compound, making it more accessible for preclinical studies.

In terms of biological activity, 1-(Pyrazine-2-carbonyl)-piperidine-4-carboxylic acid has shown remarkable potential as a kinase inhibitor scaffold. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its effectiveness as a core structure for developing selective inhibitors of JAK3 kinase, with derivative compounds showing IC50 values in the low nanomolar range. This finding suggests potential applications in autoimmune diseases and certain cancers where JAK3 signaling plays a critical role.

The pharmacokinetic properties of 926211-24-7 derivatives have been the subject of recent investigations. A 2024 preclinical study reported improved metabolic stability and oral bioavailability of optimized derivatives compared to earlier generations of compounds. These improvements, coupled with favorable toxicity profiles in animal models, suggest that this chemical scaffold may soon progress to clinical trials for specific therapeutic indications.

Emerging applications in radiopharmaceuticals have also been reported. Researchers have successfully labeled derivatives of 1-(Pyrazine-2-carbonyl)-piperidine-4-carboxylic acid with fluorine-18 for PET imaging applications, demonstrating specific uptake in tumor models with high target-to-background ratios. This development opens new possibilities for both diagnostic and theranostic applications in oncology.

Ongoing research is exploring the potential of 926211-24-7 as a fragment in fragment-based drug discovery (FBDD). Its relatively small molecular weight (223.21 g/mol) and multiple hydrogen bond donor/acceptor sites make it particularly suitable for this approach. Several pharmaceutical companies have included this compound in their fragment libraries, and preliminary screening results against various therapeutic targets have been promising.

In conclusion, 1-(Pyrazine-2-carbonyl)-piperidine-4-carboxylic acid represents a versatile and pharmacologically relevant scaffold with applications spanning multiple therapeutic areas. The recent advances in its synthesis, biological evaluation, and potential clinical applications position this compound as an important focus for future drug discovery efforts. Further research is needed to fully explore its therapeutic potential and optimize its properties for specific medical applications.

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